N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide
Description
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-25-18-9-5-2-6-10-18)21-12-20(24)22-13-17(14-22)11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLBORBIGAKFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting benzylamine with a suitable electrophile, such as chloroacetyl chloride, under basic conditions to form 3-benzylazetidin-1-yl-acetyl chloride.
Coupling with Phenoxyacetic Acid: The intermediate 3-benzylazetidin-1-yl-acetyl chloride is then reacted with phenoxyacetic acid in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its azetidine core, which is known for various biological activities.
Chemical Biology: It is used as a probe to study biological pathways and interactions involving azetidine derivatives.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
- 1-Benzyl-3-azetidinamine
- Baricitinib
Uniqueness
N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide is unique due to its specific combination of the azetidine ring and phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in its interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
